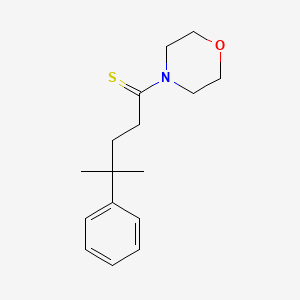

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione

Description

Properties

IUPAC Name |

4-methyl-1-morpholin-4-yl-4-phenylpentane-1-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(19)17-10-12-18-13-11-17/h3-7H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIJBNARSPBPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=S)N1CCOCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288331 | |

| Record name | MLS002667730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-41-7 | |

| Record name | MLS002667730 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002667730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure suggests three primary disconnections (Figure 1):

- Thione Formation : The C=S group at position 1 can be derived from a ketone or amide precursor via thionation.

- Morpholine Incorporation : The morpholino group may be introduced via nucleophilic substitution or condensation reactions.

- Quaternary Carbon Assembly : The 4-methyl-4-phenylpentane backbone requires strategies for constructing sterically hindered quaternary centers.

Thione Group Installation

Thionation of carbonyl precursors is the most direct route to the C=S moiety. Lawesson’s reagent (LR) and phosphorus pentasulfide (P4S10) are widely used for converting ketones or amides to thiones. For example, LR-mediated thionation of 4-methyl-1-morpholin-4-yl-4-phenylpentan-1-one would yield the target compound.

Quaternary Carbon Construction

The 4-methyl-4-phenylpentane core necessitates methods such as:

Synthetic Routes and Experimental Protocols

Route 1: Thionation of Ketone Precursors

Synthesis of 4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-one

- Grignard Reaction :

- Morpholine Incorporation :

Thionation with Lawesson’s Reagent

- Dissolve 4-methyl-1-morpholin-4-yl-4-phenylpentan-1-one (1 equiv) in dry toluene.

- Add Lawesson’s reagent (0.6 equiv) and reflux for 6–12 h.

- Purify via column chromatography (hexane/EtOAc) to isolate the thione.

Yield : 65–78%

Characterization :

Route 2: Halogen Displacement with Sulfur Nucleophiles

Synthesis of 1-Chloro-4-methyl-4-phenylpentane

Thio-Morpholine Formation

- Combine 1-chloro-4-methyl-4-phenylpentane with thiomorpholine (generated in situ from morpholine and H2S) in the presence of NaH.

- Heat at 100°C for 24 h under nitrogen.

Yield : 55–62%

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 65–78% | 55–62% | 40–50% |

| Reaction Time | 6–12 h | 24 h | 48 h |

| Purification | Column chromatography | Distillation | Extraction |

| Scalability | High | Moderate | Low |

| Byproducts | Sulfur oxides | HCl | Amine derivatives |

Route 1 offers the highest yield and scalability, making it preferable for industrial applications. Route 2 avoids toxic thionation reagents but requires handling H2S gas. Route 3 is less efficient but valuable for modular synthesis.

Mechanistic Insights

Thionation with Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) mediates thionation via a cyclic intermediate. The reagent’s dithiophosphine ylide attacks the carbonyl oxygen, followed by oxygen-sulfur exchange and elimination of byproducts (Figure 2).

Challenges and Optimization Strategies

- Steric Hindrance : The quaternary carbon limits reaction rates. Using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity.

- Thione Oxidation : The C=S group is prone to oxidation. Reactions must exclude air and moisture.

- Byproduct Formation : LR generates odorous sulfur byproducts. Trapping with activated charcoal or aqueous NaHCO3 mitigates this.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione involves its interaction with specific molecular targets and pathways. The thione group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1-Morpholin-4-ylpentane-1-thione (CAS 2832-99-7)

- Molecular Formula: C₉H₁₇NOS

- Molecular Weight : 187.30 g/mol

- Key Features : Lacks the 4-methyl and 4-phenyl substituents present in the target compound. The simpler structure results in lower molecular weight and reduced steric hindrance. The thione group enables nucleophilic reactivity, while the morpholine ring enhances solubility in polar solvents .

| Property | 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione (Inferred) | 1-Morpholin-4-ylpentane-1-thione |

|---|---|---|

| Molecular Weight | ~293.43 g/mol (estimated) | 187.30 g/mol |

| Functional Groups | Thione, morpholine, phenyl, methyl | Thione, morpholine |

| Solubility | Likely lower due to phenyl group | Higher in polar solvents |

| Reactivity | Steric hindrance from substituents may slow reactions | More reactive due to simplicity |

4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

- Molecular Formula : C₁₂H₁₆O

- Molecular Weight : 176.25 g/mol

- Key Features : Replaces the thione and morpholine groups with a ketone (C=O). The ketone is more polar than a thione, increasing solubility in aqueous media. The absence of morpholine reduces basicity .

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

- Molecular Formula : C₁₂H₁₃FO₂

- Molecular Weight : 208.23 g/mol

- Key Features : Contains two ketone groups (dione) and a fluorophenyl substituent. The electron-withdrawing fluorine enhances stability and acidity of α-protons. The dione structure is highly electrophilic, contrasting with the thione’s nucleophilic character .

1-(4-Methoxyphenyl)-4-methylpentan-1-one

- Molecular Formula : C₁₃H₁₈O₂ (estimated)

- Molecular Weight : ~206.28 g/mol

- Key Features : Methoxy group (-OCH₃) donates electrons, increasing solubility in polar solvents. The ketone group contrasts with the thione in the target compound, leading to differences in metabolic stability .

| Property | Target Compound | 1-(4-Methoxyphenyl)-4-methylpentan-1-one |

|---|---|---|

| Solubility | Lower (phenyl group) | Higher (methoxy group) |

| Electronic Effects | Electron-neutral (thione) | Electron-rich (methoxy) |

| Applications | Potential metal ligand | Likely used in organic synthesis |

Research Findings and Implications

- Reactivity : The thione group in the target compound may act as a superior ligand for transition metals (e.g., Pd, Ni) compared to ketones, enabling catalytic applications .

- Biological Activity : The morpholine ring could enhance blood-brain barrier penetration if used in pharmaceuticals, while the phenyl group may improve binding to aromatic receptors .

- Synthetic Challenges : Steric hindrance from the 4-methyl and 4-phenyl groups may complicate synthetic routes, requiring optimized catalysts or conditions.

Biological Activity

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione, a compound characterized by its unique thione functional group, has garnered attention in the fields of medicinal and biochemical research due to its potential therapeutic applications. The compound's molecular structure includes a morpholine ring and a phenyl group, which contribute to its biological activity.

The molecular formula of this compound is C16H23NOS, with a molar mass of 277.42 g/mol. Its thione group (R-S=O) is known for distinct chemical reactivity, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H23NOS |

| Molar Mass | 277.42 g/mol |

| CAS Number | 7402-41-7 |

The biological activity of this compound is primarily attributed to its thione group, which can interact with thiol-containing enzymes and proteins. This interaction may inhibit enzyme activity, leading to various biological effects, including:

- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory mediators.

- Anticancer Activity : Mechanisms may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance, studies have shown that the compound can inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation.

Case Study: Anti-inflammatory Activity

A study evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The results demonstrated a dose-dependent inhibition, suggesting potential applications in treating inflammatory diseases.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest that the compound may reduce tumor growth in animal models. Further research is needed to establish its efficacy and safety profile in living organisms.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-one and 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-sulfone, this compound shows enhanced reactivity due to its thione functional group. This uniqueness allows for specific interactions with biological targets, making it a valuable candidate for further research.

| Compound | Biological Activity |

|---|---|

| 4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-one | Moderate anti-inflammatory |

| 4-Methyl-1-morpholin-4-yil -4-phenylenethane-sulfone | Low anticancer activity |

| 4-Methyl-1-morpholin -4-yil -4-phenylenethane-thione | High anti-inflammatory and anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.